Chemical properties of 2-(4-Bromophenyl)-3-methylbutanoic acid
Chemical properties of 2-(4-Bromophenyl)-3-methylbutanoic acid
An In-Depth Technical Guide to the Chemical Properties of 2-(4-Bromophenyl)-3-methylbutanoic acid
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of 2-(4-Bromophenyl)-3-methylbutanoic acid. Designed for researchers, chemists, and professionals in drug development, this document synthesizes theoretical knowledge with practical insights to serve as a valuable resource for laboratory applications.
Introduction
2-(4-Bromophenyl)-3-methylbutanoic acid, with CAS Number 51632-30-5, is an aromatic carboxylic acid featuring a bromine-substituted phenyl ring and a chiral center at the alpha-position.[1] Its molecular structure combines the reactivity of a carboxylic acid with the synthetic versatility of an aryl bromide, making it a compound of significant interest as a building block in medicinal chemistry, agrochemicals, and materials science.[2][3] The presence of the bromophenyl moiety allows for a wide range of downstream functionalization via cross-coupling reactions, while the carboxylic acid group provides a handle for forming amides, esters, and other derivatives. Its structural similarity to intermediates used in the synthesis of major pharmaceuticals, such as Fexofenadine, underscores the potential utility of this molecular scaffold in the development of novel chemical entities.[4][5]
Synthesis and Purification
While a specific, peer-reviewed synthesis for 2-(4-Bromophenyl)-3-methylbutanoic acid is not widely published, a robust and plausible pathway can be extrapolated from validated, large-scale procedures for structurally analogous compounds. The following protocol is adapted from the highly reliable method for synthesizing (S)-3-(4-Bromophenyl)butanoic acid, as detailed in Organic Syntheses, a publication renowned for its rigorously tested and reproducible procedures.[6][7] The core of this methodology is a rhodium-catalyzed asymmetric 1,4-addition of a boronic acid to an α,β-unsaturated ester, followed by hydrolysis.
Proposed Synthetic Pathway
The proposed two-step synthesis involves:
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Rhodium-Catalyzed 1,4-Addition: Reaction of (4-bromophenyl)boronic acid with ethyl 3-methylbut-2-enoate in the presence of a chiral rhodium catalyst to form the intermediate ester, ethyl 2-(4-bromophenyl)-3-methylbutanoate.
-
Saponification: Hydrolysis of the resulting ester under basic conditions to yield the final carboxylic acid product.
This approach is advantageous due to its high potential for enantioselectivity (by selecting the appropriate chiral ligand, such as (R)- or (S)-BINAP) and its use of well-established, scalable reaction conditions.[7]
Caption: Proposed workflow for the synthesis and purification of 2-(4-Bromophenyl)-3-methylbutanoic acid.
Experimental Protocol (Proposed)
Step 1: Synthesis of Ethyl 2-(4-Bromophenyl)-3-methylbutanoate
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Catalyst Preparation: To a 1-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add (4-bromophenyl)boronic acid (1.00 equiv), bis(norbornadiene)rhodium(I) tetrafluoroborate (0.01 equiv), and (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP) (0.01 equiv).
-
Solvent Addition: Add 1,4-dioxane (approx. 10 mL per gram of boronic acid) to the flask. Stir the mixture at 23 °C for 30 minutes under a positive pressure of nitrogen to form the active catalyst complex.
-
Reagent Addition: Add water (approx. 1.5 mL per gram of boronic acid), followed by triethylamine (1.00 equiv).
-
1,4-Addition: Heat the reaction mixture to 30 °C. Add ethyl 3-methylbut-2-enoate (1.20 equiv) dropwise over 5-10 minutes. Stir the mixture at this temperature for 20-24 hours, monitoring by TLC or LCMS for the consumption of the boronic acid.[7]
-
Workup: After cooling to room temperature, concentrate the mixture in vacuo. Dilute the residue with diethyl ether and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.
Step 2: Hydrolysis to 2-(4-Bromophenyl)-3-methylbutanoic acid
-
Saponification: Dissolve the crude ester from Step 1 in a 3:1 mixture of methanol and water. Add sodium hydroxide (3.0 equiv) and heat the mixture to 60 °C. Stir for 2-4 hours until the hydrolysis is complete (monitored by TLC).
-
Acidification: Cool the mixture to room temperature and concentrate in vacuo to remove the methanol. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester. Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated HCl.
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Isolation and Purification: A white precipitate should form upon acidification. Collect the solid by vacuum filtration. For further purification, recrystallize the crude product from a hot solvent such as heptane or a toluene/heptane mixture to yield the pure 2-(4-Bromophenyl)-3-methylbutanoic acid as a crystalline solid.[6]
Structural Elucidation and Spectroscopic Analysis
Confirming the structure of a synthesized compound is critical. A combination of NMR, IR, and Mass Spectrometry provides a self-validating system for complete structural verification.
Caption: Analytical workflow for the structural confirmation of the target compound.
Predicted Spectroscopic Data
The following table summarizes the expected spectroscopic data for 2-(4-Bromophenyl)-3-methylbutanoic acid based on fundamental principles and data from analogous structures.[8][9][10]
| Technique | Feature | Expected Observation |
| ¹H NMR | Carboxylic Acid (COOH) | ~10-12 ppm (s, 1H, broad) |
| Aromatic (Ar-H) | ~7.5 ppm (d, 2H), ~7.2 ppm (d, 2H) | |
| Alpha-Proton (CH-COOH) | ~3.2 ppm (d, 1H) | |
| Beta-Proton (CH-(CH₃)₂) | ~2.3 ppm (m, 1H) | |
| Methyl Protons (CH-(CH₃)₂) | ~1.0 ppm (d, 3H), ~0.9 ppm (d, 3H) | |
| ¹³C NMR | Carbonyl (C=O) | ~178 ppm |
| Aromatic (C-Br) | ~122 ppm | |
| Aromatic (C-H & C-C) | ~132, 130, 128 ppm | |
| Alpha-Carbon (C-COOH) | ~55 ppm | |
| Beta-Carbon (CH-(CH₃)₂) | ~33 ppm | |
| Methyl Carbons (CH-(CH₃)₂) | ~20, 19 ppm | |
| IR Spectroscopy | O-H Stretch (Carboxylic Acid) | 3300-2500 cm⁻¹ (very broad) |
| C-H Stretch (Aliphatic) | 2960-2870 cm⁻¹ | |
| C=O Stretch (Carbonyl) | 1720-1700 cm⁻¹ (strong) | |
| C=C Stretch (Aromatic) | 1600-1450 cm⁻¹ | |
| C-Br Stretch | 600-500 cm⁻¹ | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z 256 and 258 (approx. 1:1 ratio) |
| Key Fragments | m/z 211/213 [M-COOH]⁺, 183/185 [M-C₄H₉O₂]⁺, 155/157 [C₆H₄Br]⁺ |
Rationale for Predictions
-
¹H NMR: The chemical shifts are predicted based on the electronic environment. The acidic proton is highly deshielded. The aromatic protons will show a characteristic AA'BB' system (appearing as two doublets) due to the para-substitution. The alpha-proton is a doublet due to coupling with the beta-proton. The beta-proton is a multiplet from coupling to the alpha-proton and the two non-equivalent methyl groups.
-
IR Spectroscopy: The broad O-H stretch is a hallmark of hydrogen-bonded carboxylic acids.[9] The C=O stretch is strong and sharp, confirming the carbonyl group. The C-Br stretch appears in the fingerprint region and can be difficult to assign definitively but its presence is expected.
-
Mass Spectrometry: The most telling feature is the isotopic signature of bromine (⁷⁹Br and ⁸¹Br), which results in a near 1:1 M/M+2 peak ratio for any fragment containing the bromine atom. Common fragmentation pathways for carboxylic acids include the loss of the carboxyl group (45 Da) and alpha-cleavage.
Physicochemical Properties
While experimental data for this specific molecule is scarce, its properties can be reliably inferred from its structure and comparison with similar compounds.
| Property | Value / Description | Source / Rationale |
| Molecular Formula | C₁₁H₁₃BrO₂ | [1] |
| Molecular Weight | 257.12 g/mol | [1] |
| CAS Number | 51632-30-5 | [1] |
| Physical State | Predicted to be a white to off-white crystalline solid at room temperature. | Based on analogous aromatic carboxylic acids. |
| Solubility | Predicted to be soluble in organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate) and poorly soluble in water. | The nonpolar bromophenyl and isopropyl groups dominate, but the polar carboxylic acid allows for solubility in polar organic solvents. Similar bromo-alkanoic acids are soluble in alcohol and ether but only slightly soluble in water.[11] |
| Melting Point | Not experimentally determined. | Expected to be higher than related non-aromatic acids due to the rigid phenyl group and potential for pi-stacking. |
Reactivity and Potential Applications
The synthetic utility of 2-(4-Bromophenyl)-3-methylbutanoic acid stems from its two distinct reactive sites.
-
Aryl Bromide: The C-Br bond is a prime site for transition-metal-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. This allows the "bromophenyl" core to be elaborated into more complex structures.
-
Carboxylic Acid: This group can be readily converted into esters, amides, acid chlorides, or reduced to an alcohol, providing a gateway to a vast array of other functional groups.
Caption: Key reaction pathways available for 2-(4-Bromophenyl)-3-methylbutanoic acid.
Potential Applications:
-
Pharmaceutical Intermediates: Serves as a versatile scaffold for building active pharmaceutical ingredients (APIs). The bromophenyl group is a common feature in drugs targeting various receptors and enzymes.[2][3]
-
Agrochemicals: Can be used to synthesize novel pesticides and herbicides where the specific stereochemistry and substitution pattern can lead to enhanced biological activity and selectivity.[2]
-
Materials Science: The rigid aromatic core and reactive handles make it a candidate for incorporation into polymers or functional materials where specific electronic or physical properties are desired.
Safety and Handling
As with any laboratory chemical, 2-(4-Bromophenyl)-3-methylbutanoic acid should be handled with appropriate care. While specific toxicology data is unavailable, hazard information for the closely related 2-(4-Bromophenyl)butanoic acid provides a useful surrogate.[12]
-
Hazards: Likely to cause skin and serious eye irritation. May cause respiratory irritation. Harmful if swallowed or in contact with skin.[12]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a cool, dry place in a tightly sealed container, away from strong oxidizing agents.
Conclusion
2-(4-Bromophenyl)-3-methylbutanoic acid is a synthetically valuable compound characterized by its dual functionality. Its chemical properties, predicted through sound scientific principles and comparison with analogous structures, reveal a versatile building block for advanced chemical synthesis. The proposed synthetic route, based on established and reliable methodologies, provides a clear path to accessing this compound for research and development. Its potential applications in pharmaceuticals and materials science make it a molecule of considerable interest for further investigation.
References
-
PubChem. (n.d.). 2-(4-Bromophenyl)butanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Figshare. (n.d.). NMR spectra 2-1H. Retrieved from [Link]
-
Zhongding Chemical. (2026, January 27). From Lab to Industry: Uses of Methyl 2-(4-Bromophenyl)-2,2-Dimethylacetate. Retrieved from [Link]
-
Ruble, J. C., Vandeveer, H. G., & Navarro, A. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344. Retrieved from [Link]
-
Organic Syntheses. (2018, August 10). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. Retrieved from [Link]
-
NIST. (n.d.). Butanoic acid, 2-bromo-3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Butanoic acid, 2-bromo-3-methyl-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]
-
Zhongding Chemical. (2026, January 28). Industrial Applications of 2-(4-Bromophenyl)-2-Methylpropionic Acid. Retrieved from [Link]
-
Patsnap. (2012, December 6). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Eureka. Retrieved from [Link]
-
PubChem. (2026, February 7). (2S)-2-[3-(4-bromophenyl)sulfanylpropanoylamino]-3-methylbutanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of butanoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectrum of reaction product, 3-methyl butanoic acid with its molecular ion peak at 102 m/z. Retrieved from [Link]
-
ResearchGate. (2012, January). Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds. Egyptian Journal of Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methylbutanoic Acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of (C) 4-(4-Bromophenyl)-4-phenylbutanoic Acid. Retrieved from [Link]
-
NIST. (n.d.). Butanoic acid, 2-bromo-3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
- Google Patents. (2012, December 12). EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
Sources
- 1. 51632-30-5|2-(4-Bromophenyl)-3-methylbutanoic acid| Ambeed [ambeed.com]
- 2. From Lab to Industry: Uses of Methyl 2-(4-Bromophenyl)-2,2-Dimethylacetate - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]
- 3. Industrial Applications of 2-(4-Bromophenyl)-2-Methylpropionic Acid - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]
- 4. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 5. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. orgsyn.org [orgsyn.org]
- 8. orgsyn.org [orgsyn.org]
- 9. infrared spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. 2-Methylbutanoic Acid | C5H10O2 | CID 8314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-Bromo-3-methylbutyric acid 97 565-74-2 [sigmaaldrich.com]
- 12. 2-(4-Bromophenyl)butanoic acid | C10H11BrO2 | CID 57472 - PubChem [pubchem.ncbi.nlm.nih.gov]
